m-Cumenyl methylcarbamate

Medical entomology Vector control Carbamate SAR

m-Cumenyl methylcarbamate (3-isopropylphenyl N-methylcarbamate; Hercules AC-5727) is a synthetic carbamate insecticide that inhibits acetylcholinesterase (AChE) at cholinergic synapses. First evaluated in the 1950s–1960s, the compound was deployed for broad-spectrum control of cotton, fruit, vegetable, and field-crop pests.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 64-00-6
Cat. No. B1204615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Cumenyl methylcarbamate
CAS64-00-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OC(=O)NC
InChIInChI=1S/C11H15NO2/c1-8(2)9-5-4-6-10(7-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)
InChIKeyGYKXQTKSWLAUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.40e-04 M
10% in isophorone;  10% in xylene;  20% in toluene;  20% in toluene;  40% in isopropanol;  50% in acetone;  60% in dimethylformamide. Practically insoluble in cyclohexane.
In water, 85 ppm at 30 °C
In water, 270 mg/L at 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





m-Cumenyl Methylcarbamate (CAS 64-00-6): A Mono-Substituted Phenyl N-Methylcarbamate Insecticide with Documented Potency Across Diptera and Phthiraptera


m-Cumenyl methylcarbamate (3-isopropylphenyl N-methylcarbamate; Hercules AC-5727) is a synthetic carbamate insecticide that inhibits acetylcholinesterase (AChE) at cholinergic synapses [1]. First evaluated in the 1950s–1960s, the compound was deployed for broad-spectrum control of cotton, fruit, vegetable, and field-crop pests [2]. Its spectrum notably spans sucking insects (leafhoppers, capsids), lepidopteran larvae (codling moth), dipteran vectors (Anopheles, Aedes mosquitoes), and the adult and egg stages of human body lice [3]. Although never registered under modern U.S. EPA frameworks and now classified as an obsolete active substance in the EU, the compound continues to serve as a reference molecule in discovery programs targeting malaria-vector AChE and as a prototype for structure–activity studies of phenyl N-methylcarbamates [4].

Why m-Cumenyl Methylcarbamate Cannot Be Directly Replaced by Promecarb, Carbaryl, or Other Phenyl Methylcarbamates


Phenyl N-methylcarbamates share the same pharmacophore but diverge sharply in potency, residual efficacy, and selectivity depending on the substitution pattern of the aromatic ring [1]. The meta-isopropyl substitution of m-cumenyl methylcarbamate confers mosquito toxicity approximately 100‑fold greater than that of the unsubstituted parent and substantially superior residual persistence to the 5‑methyl analog promecarb on inert surfaces [2]. Further, the compound demonstrates a distinct cross-resistance profile: housefly strains selected with m-cumenyl methylcarbamate regress rapidly toward susceptibility after selection pressure is removed, whereas Isolan-selected resistance is far more stable, indicating a qualitative difference in the underlying resistance mechanism [3]. These quantitative and qualitative performance gaps mean that substituting a structurally similar phenyl methylcarbamate introduces unacceptable uncertainty in dose–response, residual life, and resistance management—the three parameters that directly dictate field efficacy and procurement specifications.

Quantitative Comparator Evidence for m-Cumenyl Methylcarbamate Versus Promecarb, Carbaryl, and Malathion


Intrinsic Mosquito Toxicity: m-Cumenyl Methylcarbamate vs. the Most Potent Phenyl N-Methylcarbamate Analog (3,5-Diisopropylphenyl)

In a systematic 1965 evaluation of phenyl N-methylcarbamate derivatives against adult Anopheles stephensi and Aedes aegypti, 3-isopropylphenyl methylcarbamate was the single most toxic compound tested, surpassing even the 3,5-diisopropylphenyl analog [1]. The LD50 of 0.0019 µg/insect represents approximately a 100‑fold potency gain over the unsubstituted phenyl N-methylcarbamate parent [1].

Medical entomology Vector control Carbamate SAR

Acute Mammalian Toxicity: m-Cumenyl Methylcarbamate vs. Promecarb vs. Carbaryl

m-Cumenyl methylcarbamate exhibits significantly higher acute oral mammalian toxicity than its closest 5‑methyl analog, promecarb, and the widely used naphthyl carbamate carbaryl [1]. The rat oral LD50 of 16 mg/kg places it in the WHO Class Ib (highly hazardous) category, whereas promecarb (rat oral LD50 ≈ 60–90 mg/kg) falls into Class II (moderately hazardous) [1].

Mammalian toxicology Risk assessment Carbamate insecticides

Residual Efficacy Against Body Lice: m-Cumenyl Methylcarbamate vs. Carbaryl (Sevin®) and Malathion

In a 1962 screening of 60 carbamates against human body lice (Pediculus humanus humanus), Hercules AC-5727 (m-cumenyl methylcarbamate) was identified as the most effective material [1]. It achieved 100% adult mortality at a cloth-impregnation concentration of 0.0025% and maintained 100% efficacy for >91 days as a 1% pyrophyllite powder, outperforming both malathion and lindane in knockdown speed [1]. In the same study, carbaryl required synergist co-formulation (sulfoxide) to achieve comparable residual life (28 days at 1% Sevin + 10% sulfoxide vs. 91 days for un-synergized AC-5727) [1].

Medical entomology Louse control Residual insecticide

Resistance Stability: m-Cumenyl Methylcarbamate vs. Isolan in Housefly Selection Experiments

Housefly strains selected to maximal resistance with m-isopropylphenyl methylcarbamate for 30 generations showed rapid regression of resistance upon cessation of selection pressure, particularly between generations 11 and 19; by generation 54 the strain was nearly as susceptible as the unselected parent [1]. In contrast, Isolan-selected resistance was persistent, indicating a fundamentally different genetic architecture [1].

Resistance management Population genetics Carbamate insecticides

Water Solubility and Formulation Compatibility: m-Cumenyl Methylcarbamate vs. Promecarb

The calculated water solubility of m-cumenyl methylcarbamate (0.29 g/L at 25 °C) is approximately 3.2‑fold higher than that reported for promecarb (91 mg/L at room temperature) [1]. The compound is freely soluble in acetone (50%), dimethylformamide (60%), and isopropanol (40%), with negligible solubility in cyclohexane [1].

Physicochemical properties Formulation science Environmental fate

Melting Point and Thermal Handling: m-Cumenyl Methylcarbamate vs. Promecarb

m-Cumenyl methylcarbamate (mp 72–74 °C) melts at a significantly lower temperature than promecarb (mp 87–88 °C) [1]. The 14–15 °C differential affects milling, blending, and hot-climate storage stability of formulated products.

Physicochemical properties Solid-state handling Quality control

Evidence-Backed Application Scenarios for m-Cumenyl Methylcarbamate (CAS 64-00-6)


Mosquito Vector Control Reference Standard in Novel AChE Inhibitor Discovery

With a recombinant Anopheles gambiae AChE IC50 of 355 nM and an adult topical LD50 of 0.0019 µg/insect, m-cumenyl methylcarbamate serves as a potency benchmark for structure-based design of species-selective anticholinesterases [1][2]. Its >100‑fold toxicity advantage over the unsubstituted phenyl N-methylcarbamate scaffold provides a wide dynamic range for SAR exploration [2].

Human Body Louse Epidemic Response Agent with Extended Residual Action

The compound achieved 100% adult louse mortality at 0.0025% on cloth and maintained >91‑day efficacy as a 1% powder against a non-resistant strain, demonstrating a residual profile superior to synergized carbaryl (28 days) and faster knockdown than malathion [3]. These performance parameters support its candidacy for emergency stockpiles where re‑treatment access is logistically constrained [3].

Rotation Partner in Carbamate Resistance Management Programs

Housefly strains selected with m-cumenyl methylcarbamate lose resistance rapidly after selection ceases (full reversion by generation 54), whereas Isolan‑selected resistance is stable [4]. This transient resistance phenotype makes the compound an effective rotation partner in integrated pest management (IPM) programs that cycle between carbamate modes of action [4].

Emulsifiable Concentrate (EC) and Wettable Powder (WP) Formulation Development

High solubility in acetone (50%), dimethylformamide (60%), and isopropanol (40%), combined with moderate water solubility (0.29 g/L), supports EC and WP formulation without the need for aggressive co‑solvents that increase phytotoxicity risk [5]. The 72–74 °C melting point permits low‑temperature melt‑processing, reducing thermal degradation of the carbamate ester bond during manufacturing .

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